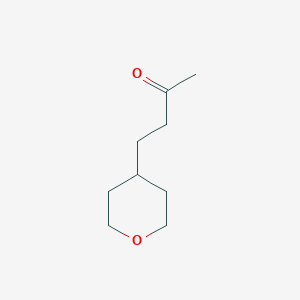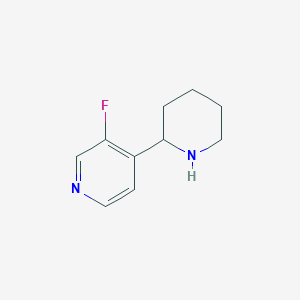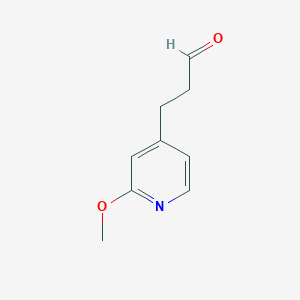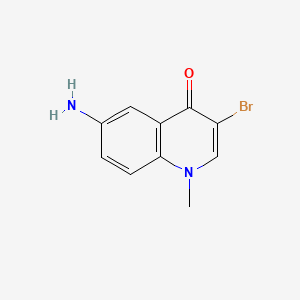
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one is an organic compound with the molecular formula C9H16O2 It is a ketone derivative featuring a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with butanone under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of dihydropyran using a catalyst such as Raney nickel. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions, particularly at the oxygen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydropyran derivatives.
科学研究应用
4-(Tetrahydro-2h-pyran-4-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects through modulation of enzyme activity and receptor binding .
相似化合物的比较
Tetrahydropyran: A related compound with a similar ring structure but lacking the butan-2-one moiety.
4-(2-Tetrahydropyranyloxy)butanal: Another compound with a tetrahydropyran ring, but with an aldehyde group instead of a ketone.
Uniqueness: 4-(Tetrahydro-2h-pyran-4-yl)butan-2-one is unique due to its combination of a tetrahydropyran ring and a ketone group. This structure imparts distinct chemical reactivity and potential applications that are not shared by its analogs. The presence of the ketone group allows for a wider range of chemical transformations and interactions with biological systems.
属性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC 名称 |
4-(oxan-4-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)2-3-9-4-6-11-7-5-9/h9H,2-7H2,1H3 |
InChI 键 |
QTFXVXLLLFEZLT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CCC1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















